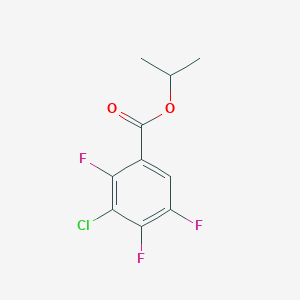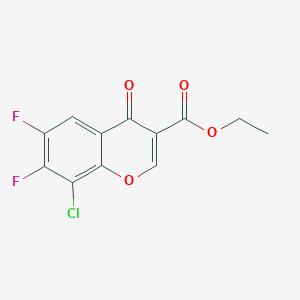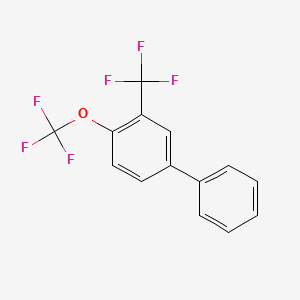
3-(Phenylthiomethyl)-5-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylthiomethyl)-5-(trifluoromethyl)aniline, commonly referred to as PTMA, is an organic compound with a molecular formula of C8H8F3NS. It is a colorless liquid at room temperature and has a pungent odor. PTMA is used in a variety of scientific research applications, including organic synthesis, drug development, and biochemistry. It is also used in laboratory experiments to study its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
PTMA has a variety of scientific research applications. It is used in organic synthesis, drug development, and biochemistry. PTMA is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. Additionally, PTMA is used in the synthesis of polymers, such as polyurethanes and polycarbonates. PTMA is also used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organic compounds.
Wirkmechanismus
The mechanism of action of PTMA is not fully understood. However, it is believed that PTMA acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, PTMA has been shown to have anti-inflammatory and antifungal activity. It is also believed that PTMA may act as an antioxidant, which could explain its ability to reduce oxidative stress.
Biochemical and Physiological Effects
PTMA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that PTMA has anti-inflammatory and antifungal activity. Additionally, PTMA has been shown to reduce oxidative stress, which may be beneficial in the prevention of certain diseases. In vivo studies have shown that PTMA can reduce inflammation and improve wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
The use of PTMA in laboratory experiments has a number of advantages. PTMA is relatively inexpensive and easy to obtain. Additionally, PTMA is soluble in a variety of solvents, making it easy to work with in laboratory experiments. However, PTMA is also highly volatile and can be toxic if inhaled or ingested. Therefore, it is important to take proper safety precautions when working with PTMA in laboratory experiments.
Zukünftige Richtungen
The potential applications of PTMA are still being explored. In the future, PTMA could be used in the synthesis of new drugs and polymers. Additionally, further research could be conducted to better understand the biochemical and physiological effects of PTMA. Finally, PTMA could be used to develop new methods for the synthesis of organic compounds.
Synthesemethoden
PTMA can be synthesized through the reaction of 2-chloro-5-trifluoromethylbenzenethiol with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product. The reaction is typically carried out at a temperature of around 100°C for 1-2 hours. The resulting product is then purified by distillation or recrystallization.
Eigenschaften
IUPAC Name |
3-benzylsulfanyl-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NS/c15-14(16,17)11-6-12(18)8-13(7-11)19-9-10-4-2-1-3-5-10/h1-8H,9,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUUBAQEEZIPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=CC(=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylthiomethyl)-5-(trifluoromethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine](/img/structure/B6312848.png)










